Introduction: The Role of Isotopic Labeling in Advanced Scientific Analysis
Introduction: The Role of Isotopic Labeling in Advanced Scientific Analysis
An In-depth Technical Guide to iso-Propylamine-d9: Structure, Properties, and Applications
In the landscape of modern chemical and pharmaceutical analysis, precision and accuracy are paramount. Stable isotope-labeled compounds represent a cornerstone technology, enabling researchers to achieve levels of quantification and metabolic insight previously unattainable. Among these, **iso-propylamine-d9 ((CD₃)₂CDND₂) ** stands out as a critical tool. This fully deuterated analog of isopropylamine, where all nine hydrogen atoms are replaced by their heavy isotope, deuterium, offers unique physicochemical properties that are leveraged across drug development, metabolic research, and quantitative bioanalysis.
The substitution of hydrogen with deuterium creates a molecule that is chemically identical to its parent compound in terms of reactivity and molecular interactions but is distinguishable by its increased mass. This mass shift is the fundamental principle behind its utility, particularly as an internal standard in mass spectrometry.[1][2] Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a significant kinetic isotope effect (KIE). This effect can slow down metabolic processes that involve C-H bond cleavage, a phenomenon increasingly exploited in pharmaceutical development to enhance the pharmacokinetic profiles of new drug candidates.[3][4]
This guide provides a comprehensive overview of iso-propylamine-d9, detailing its chemical structure, physical properties, a validated synthetic approach, and its principal applications for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
iso-Propylamine-d9 is a primary aliphatic amine where all protium atoms have been substituted with deuterium. This isotopic enrichment, typically greater than 98 atom % D, is crucial for its function.[5][6]
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IUPAC Name: N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine[7]
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Synonyms: 2-Propanamine-D9, (CD₃)₂CDND₂
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Molecular Formula: C₃D₉N[7]
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CAS Number: 1219794-73-6 (free base)[7]; 1219798-50-1 (Deuterochloride salt)[5][6][8][9][10]
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Molecular Weight: Approximately 68.17 g/mol (free base)[7]
The molecular structure retains the same tetrahedral geometry as its non-deuterated counterpart, ensuring identical chromatographic behavior under most conditions—a critical feature for its use as an internal standard.
Caption: Chemical structure of iso-propylamine-d9.
Physicochemical Properties: A Comparative Analysis
The physical properties of iso-propylamine-d9 are very similar to those of standard isopropylamine. The primary difference arises from the increased mass due to deuterium, which can lead to slight increases in boiling point, melting point, and density. The following table compares the properties of the deuterated compound with its well-characterized non-deuterated analog.
| Property | iso-Propylamine-d9 | Isopropylamine (Non-deuterated) | Rationale for Difference |
| Molecular Weight | ~68.17 g/mol [7] | 59.11 g/mol [11][12] | Increased mass of 9 deuterium atoms vs. protium. |
| Appearance | Colorless Liquid (predicted) | Clear, colorless liquid[11][12] | Isotopic substitution does not affect visible properties. |
| Form (as salt) | White Solid (DCl salt)[5] | N/A | Salt formation alters the physical state. |
| Boiling Point | Slightly > 32-35 °C (predicted) | 32-35 °C (90-95 °F)[13] | Increased mass leads to stronger van der Waals forces. |
| Melting Point | Slightly > -95.2 °C (predicted) | -95.2 °C (-139 °F)[13][14] | Increased mass can affect crystal lattice energy. |
| Density | Slightly > 0.688 g/mL (predicted) | 0.688 g/mL at 20 °C | Higher molecular mass in the same molar volume. |
| Solubility in Water | Miscible (predicted) | Very soluble / Miscible[11][13] | Deuteration does not significantly alter polarity. |
| Odor | Ammonia-like[12][13] | Ammonia-like, fishy[12][13][14] | Odor perception is based on molecular shape and chemistry. |
| Isotopic Purity | ≥98 atom % D[5][6] | N/A | A measure of the degree of deuterium incorporation. |
Synthesis and Isotopic Labeling Strategy
The industrial synthesis of standard isopropylamine is typically achieved through the reductive amination of acetone or the direct amination of isopropyl alcohol with ammonia over a metal catalyst.[13][15][16][17] A similar, logical approach is employed for iso-propylamine-d9, substituting standard reagents with their deuterated analogs.
Causality in Synthesis Design: The goal is to achieve the highest possible isotopic incorporation (atom % D). This necessitates the use of starting materials that are themselves highly deuterated. The most robust and common strategy involves the reductive amination of acetone-d6 with deuterated ammonia. Acetone-d6 is a readily available, highly enriched starting material.
Experimental Protocol: Reductive Amination for iso-Propylamine-d9 Synthesis
This protocol describes a laboratory-scale synthesis adapted from established industrial amination processes.
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Reactor Preparation:
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A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, and temperature/pressure controls is rendered inert by purging with dry nitrogen gas.
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A catalyst bed of a supported nickel catalyst (e.g., Ni on Al₂O₃) is loaded into the reactor. The catalyst is chosen for its high activity in C-N bond formation and hydrogenation.[16]
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-
Reagent Charging:
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The reactor is charged with acetone-d6 (1.0 eq).
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The reactor is sealed and cooled to below -40 °C.
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Anhydrous deuterated ammonia (ND₃, ~3-5 eq) is condensed into the reactor. Using a molar excess of ammonia favors the formation of the primary amine over the secondary amine (diisopropylamine) byproduct.[17]
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-
Reaction Execution:
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The reactor is pressurized with deuterium gas (D₂) to approximately 20-25 bar.[17] D₂ is used instead of H₂ to prevent any H/D back-exchange on the catalyst surface, thereby preserving isotopic purity.
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The reaction mixture is heated to 120-150 °C with vigorous stirring.[16] These conditions provide the necessary activation energy for the amination reaction while managing the exothermic nature of the hydrogenation step.
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The reaction is monitored by sampling and GC-MS analysis until the consumption of acetone-d6 is complete (typically 8-12 hours).
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-
Purification and Isolation:
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The reactor is cooled to room temperature, and excess ND₃ and D₂ are carefully vented.
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The crude product mixture, containing iso-propylamine-d9, unreacted starting materials, and potential di(iso-propylamine-d18) byproduct, is collected.
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The mixture is subjected to fractional distillation. The significant difference in boiling points between ammonia, iso-propylamine-d9, and the secondary amine byproduct allows for effective separation and isolation of the pure product.
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Self-Validation and Quality Control: The isotopic enrichment and chemical purity of the final product must be rigorously verified using NMR (¹H and ²H) spectroscopy and GC-MS. ¹H NMR should show the absence of proton signals, while GC-MS will confirm the correct mass-to-charge ratio for the deuterated product.
Core Applications in Research and Development
The Gold Standard: Use as an Internal Standard in Mass Spectrometry
The primary application of iso-propylamine-d9 is as an internal standard (IS) for the quantification of isopropylamine or related analytes in complex matrices such as plasma, urine, or environmental samples.
Expertise & Trustworthiness: An ideal internal standard must mimic the analyte's behavior during sample preparation, chromatography, and ionization, but be clearly distinguishable by the detector. iso-Propylamine-d9 excels in this role:
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Co-elution: It has virtually identical chromatographic retention times to isopropylamine, ensuring it experiences the same matrix effects during ionization.
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Mass Difference: Its +9 Da mass shift provides a clear, non-overlapping signal in the mass spectrometer, allowing for independent quantification.[1]
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Recovery Correction: By adding a known amount of the IS to every sample at the beginning of the workflow, any analyte loss during extraction, derivatization, or injection is accounted for by measuring the ratio of the analyte's signal to the IS signal.
Workflow: Quantitative Analysis using LC-MS/MS
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Pharmacokinetic and Metabolic Studies (The Deuterium Effect)
Beyond its use as a passive internal standard, deuteration is a proactive strategy in drug design. The kinetic isotope effect (KIE) associated with the stronger C-D bond can significantly slow the rate of metabolic reactions that involve the cleavage of a C-H bond, often mediated by cytochrome P450 (CYP) enzymes.[3][4]
Mechanistic Insight: If a drug molecule contains an isopropylamine moiety that is a site of metabolic breakdown (e.g., N-dealkylation), replacing it with a deuterated version can:
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Increase Half-Life: Slower metabolism leads to a longer circulation time in the body.[4]
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Improve Metabolic Profile: It can reduce the formation of potentially undesirable or toxic metabolites.[4]
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Enhance Oral Bioavailability: By reducing first-pass metabolism in the gut and liver, more of the active drug can reach systemic circulation.[4]
While isopropylamine itself is not typically a therapeutic agent, the principles demonstrated by its deuterated analog are applied to complex drug molecules, making deuterated building blocks like iso-propylamine-d9 valuable in medicinal chemistry research.[2]
Handling and Storage
iso-Propylamine-d9, like its non-deuterated form, is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, with appropriate personal protective equipment. Supplier recommendations suggest storing the compound at room temperature in a tightly sealed container to prevent moisture absorption and evaporation.[6] For long-term stability, particularly to maintain isotopic purity, storage in an inert atmosphere (e.g., under argon) is advisable.
Conclusion
iso-Propylamine-d9 is far more than just a heavy version of a common chemical. It is a precision tool that embodies the power of stable isotope labeling in modern science. Its role as an internal standard is indispensable for achieving the accuracy and reproducibility demanded by regulatory bodies and high-impact research.[2] Concurrently, the principles of its kinetic isotope effect inform next-generation drug design, offering a pathway to safer and more effective therapeutics.[4] For any laboratory engaged in quantitative analysis or drug metabolism studies, a thorough understanding of iso-propylamine-d9's properties and applications is essential for advancing scientific discovery.
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